molecular formula C19H20F2N4O3 B2897315 N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide CAS No. 1173044-33-1

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide

Cat. No.: B2897315
CAS No.: 1173044-33-1
M. Wt: 390.391
InChI Key: XAPMCDWHCWXGHR-UHFFFAOYSA-N
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Description

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a urea linkage, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide typically involves multiple steps:

    Formation of the Urea Linkage: The reaction between 2,5-difluoroaniline and an isocyanate derivative forms the urea linkage.

    Attachment of the Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate with propionyl chloride under basic conditions to form the propionamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the urea linkage can facilitate hydrogen bonding interactions. The propionamide moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(2,4-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide
  • N-(2-(3-(2,6-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide

Uniqueness

N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the urea and propionamide groups also distinguishes it from other similar compounds, potentially leading to different pharmacological profiles and material properties.

Properties

IUPAC Name

N-[2-[(2,5-difluorophenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3/c1-2-17(26)24-14-6-3-12(4-7-14)18(27)22-9-10-23-19(28)25-16-11-13(20)5-8-15(16)21/h3-8,11H,2,9-10H2,1H3,(H,22,27)(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMCDWHCWXGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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